molecular formula C28H44N6O9 B12543649 L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine CAS No. 653568-17-3

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine

Cat. No.: B12543649
CAS No.: 653568-17-3
M. Wt: 608.7 g/mol
InChI Key: XLHLDUJXMFLEDZ-QXWVDRRVSA-N
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Description

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine is a peptide composed of five amino acids: L-isoleucine, L-serine, L-tyrosine, L-asparagine, and L-leucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive amine groups for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various biological processes. The specific molecular targets and pathways depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-tyrosyl-L-serine: Another peptide with a similar sequence but different amino acid composition.

    L-Leucyl-L-tyrosyl-L-isoleucyl-L-seryl-L-alanyl-L-tryptophyl-L-prolyl-L-α-aspartyl-L-seryl: A peptide with a more complex sequence and additional functional groups.

Uniqueness

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

653568-17-3

Molecular Formula

C28H44N6O9

Molecular Weight

608.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C28H44N6O9/c1-5-15(4)23(30)27(41)34-21(13-35)26(40)31-18(11-16-6-8-17(36)9-7-16)24(38)32-19(12-22(29)37)25(39)33-20(28(42)43)10-14(2)3/h6-9,14-15,18-21,23,35-36H,5,10-13,30H2,1-4H3,(H2,29,37)(H,31,40)(H,32,38)(H,33,39)(H,34,41)(H,42,43)/t15-,18-,19-,20-,21-,23-/m0/s1

InChI Key

XLHLDUJXMFLEDZ-QXWVDRRVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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